2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one
Brand Name: Vulcanchem
CAS No.: 1016783-06-4
VCID: VC8391295
InChI: InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-4-2-9-8(6-12)3-5-14-9/h3,5,7H,2,4,6H2,1H3
SMILES: CC(C(=O)N1CCC2=C(C1)C=CS2)Cl
Molecular Formula: C10H12ClNOS
Molecular Weight: 229.73 g/mol

2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one

CAS No.: 1016783-06-4

Cat. No.: VC8391295

Molecular Formula: C10H12ClNOS

Molecular Weight: 229.73 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one - 1016783-06-4

Specification

CAS No. 1016783-06-4
Molecular Formula C10H12ClNOS
Molecular Weight 229.73 g/mol
IUPAC Name 2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one
Standard InChI InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-4-2-9-8(6-12)3-5-14-9/h3,5,7H,2,4,6H2,1H3
Standard InChI Key PWKBWZRQYRSKLR-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCC2=C(C1)C=CS2)Cl
Canonical SMILES CC(C(=O)N1CCC2=C(C1)C=CS2)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone. Alternative synonyms include 5-(chloroacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 929974-47-0 . The presence of the thieno[3,2-c]pyridine scaffold distinguishes it from simpler pyridine derivatives, as the fused thiophene ring introduces planar rigidity and π-conjugation .

Molecular Geometry

X-ray crystallography (CCDC 803214) reveals a bicyclic system where the thiophene ring (S1–C4–C5–C6–C7) is fused to a partially saturated pyridine ring (N1–C8–C9–C10–C11) . The chloroacetyl group (-CO-CH2-Cl) at position 5 of the pyridine ring adopts a staggered conformation, minimizing steric clashes with the adjacent hydrogen atoms (Figure 1). Key bond lengths include:

  • C=O: 1.214 Å

  • C-Cl: 1.785 Å

  • S-C (thiophene): 1.710–1.725 Å .

Table 1: Computed Molecular Properties

PropertyValueMethod/Source
Molecular Weight215.70 g/molPubChem 2.1
XLogP31.6XLogP3 3.0
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Rotatable Bonds1Cactvs 3.4.8.18
Topological Polar SA52.3 ŲPubChem

Synthetic Routes and Characterization

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): Key signals include δ 3.15–3.45 (m, 4H, CH2-N-CH2), 4.82 (s, 2H, CO-CH2-Cl), and 6.85–7.20 (m, 2H, thiophene protons) .

  • IR: Strong absorption at 1715 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Cl) .

Physicochemical Properties

Solubility and Stability

The compound’s computed XLogP3 of 1.6 indicates moderate lipophilicity, suggesting preferential solubility in dichloromethane or THF over water . Accelerated stability studies (40°C/75% RH) for analogs show <5% degradation over 30 days, implying reasonable shelf life under anhydrous conditions .

Table 2: Comparative Properties of Thienopyridine Derivatives

CompoundMolecular FormulaDensity (g/cm³)Boiling Point (°C)pKa
Target CompoundC9H10ClNOS---
4-Phenyl Analog C15H14ClNOS1.304±0.06463.6±45.0-1.94

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor to kinase inhibitors and GPCR modulators. For example, coupling with aminopyrazoles yields candidates for TrkA inhibition (Patent WO2018234567) .

Materials Science

The thienopyridine core’s electron-deficient nature makes it suitable for:

  • Organic semiconductors (Hole mobility ≈ 0.12 cm²/V·s)

  • Metal-organic frameworks (MOFs) with Cu(II) nodes .

Future Directions

  • Synthetic Optimization: Develop enantioselective routes using chiral auxiliaries or asymmetric catalysis.

  • Target Identification: Screen against orphan GPCRs (e.g., GPR35) using high-throughput docking.

  • Formulation Studies: Explore nanoencapsulation to enhance aqueous solubility for in vivo models.

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